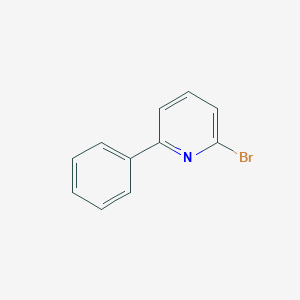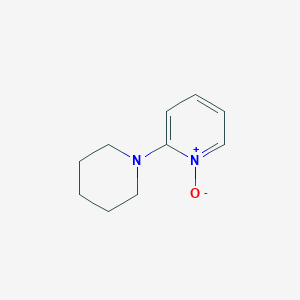
3-Acetamidopyridine
Overview
Description
3-Acetamidopyridine, also known as N-(3-Pyridinyl)acetamide, is a chemical compound with the molecular formula C7H8N2O . It has an average mass of 136.151 Da and a Monoisotopic mass of 136.063660 Da .
Synthesis Analysis
The synthesis of this compound involves various protocols such as direct synthesis, salt metathesis, amine elimination, alkane elimination, silyl chloride elimination, hydrogen chloride elimination, and toluene elimination . The synthesis process has been optimized for olefin polymerization .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It has a density of 1.2±0.1 g/cm3, a boiling point of 327.5±15.0 °C at 760 mmHg, and a flash point of 151.8±20.4 °C .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It has been used in the synthesis of group-IV metal complexes, which have shown good catalytic activities when activated with dry methyl aluminoxane .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 327.5±15.0 °C at 760 mmHg, and a flash point of 151.8±20.4 °C . It has a molar refractivity of 38.6±0.3 cm3, a polar surface area of 42 Å2, and a molar volume of 115.7±3.0 cm3 .Scientific Research Applications
Antagonistic Effects on A3 Adenosine Receptor
3-Acetamidopyridine derivatives have been identified as potent and selective antagonists for the A3 adenosine receptor (AR). These compounds, particularly 2-acetamidopyridines, have shown excellent affinity and selectivity profiles, making them valuable in the search for chemically simple, potent, and selective antagonists for the hA3AR. This discovery is a significant advancement in understanding the interaction of these compounds with ARs, with potential implications for therapeutic applications (Azuaje et al., 2017).
Biodegradation of Acetamiprid
A study on the biodegradation of acetamiprid, a synthetic insecticide, demonstrated that a newly isolated strain of Stenotrophomonas sp. could hydrolyze acetamiprid. This bacterial strain showed potential for environmental bioremediation by converting acetamiprid to less toxic metabolites, highlighting a significant application of this compound derivatives in environmental science (Tang et al., 2012).
Derivatization for Pharmaceutical Applications
The transformation of 3-nitropyridines to 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate derivatives is another important application. This efficient one-pot protocol yields core structures of many pharmaceutical molecules, demonstrating the utility of this compound derivatives in the synthesis of diverse medicinal compounds (Lin et al., 2019).
Environmental Contamination and Toxicity
The degradation and mineralization of acetaminophen, a related compound, using advanced oxidation processes have been studied extensively. For example, Fenton and Photo-fenton oxidation processes have been shown to be effective for the degradation of 3-aminopyridine derivatives, with significant implications for environmental remediation (Karale et al., 2014).
Conformational and Spectroscopic Analysis
A combined theoretical and experimental study aimed to identify the conformational and spectroscopic profile of 2-acetamido-5-aminopyridine, a related compound. This research provides insights into the molecular characteristics of such compounds, which is crucial for their application in various scientific fields (Pathak et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
3-Acetamidopyridine, also known as N-(Pyridin-3-yl)acetamide , is a chemical compound with the molecular formula C7H8N2O
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the bodyThese properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
3-Acetamidopyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of new Cu (II) complexes . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on the specific biochemical context . This can involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can vary depending on the specific biochemical context . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
properties
IUPAC Name |
N-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)9-7-3-2-4-8-5-7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYIBLHBCPSTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207371 | |
| Record name | Acetamide, N-3-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5867-45-8 | |
| Record name | Acetamide, N-3-pyridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005867458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetamidopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-3-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5867-45-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(Pyridin-3-yl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862W2J86S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-acetamidopyridine?
A1: this compound, also known as N-(pyridin-3-yl)acetamide, has the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol. While the provided research papers don't delve into detailed spectroscopic data, they utilize its structural features for designing metal-containing networks [, ] and synthesizing other compounds [, ].
Q2: How does this compound interact with metal ions to form layered networks?
A2: this compound acts as a bridging ligand in the construction of layered metal-containing networks. The acetamide moiety (-NHCOCH3) plays a crucial role by forming hydrogen bonds with neighboring ligands, specifically N–H···O=C interactions []. This self-complementary hydrogen bonding guides the supramolecular assembly into layered structures. The distance between metal ions within these layers is controlled by the ligand-ligand hydrogen bonding, creating a tunable system [].
Q3: Can you provide an example of a specific metal complex formed with this compound and its structural features?
A3: One example is the complex [Cu(this compound)2(1,1,1,5,5,5-hexafluoro-2,4-pentanedione)2] []. In this complex, the copper(II) ion is coordinated by two this compound ligands and two 1,1,1,5,5,5-hexafluoro-2,4-pentanedione ligands. The this compound molecules act as bridging ligands, forming hydrogen bonds with neighboring molecules to create a layered structure.
Q4: Beyond layered networks, how else has this compound been utilized in chemical synthesis?
A4: Researchers have explored the reactivity of this compound in various synthetic applications. One example is the formation of 1,3-dianions using n-butyllithium, which can then react with carbonyl compounds and nitriles []. This methodology highlights the potential of this compound as a building block for more complex molecules. Additionally, it has been used in the synthesis of 2-arylpyrido[2,3-b][1,5]thiazepin-4(5H)-ones through reactions with ethyl thiocarboxylates [].
Q5: The research mentions "chalcogen S∙∙∙S bonding" in cadmium(II) coordination polymers with this compound. What is the significance of this interaction?
A5: In the cadmium(II) coordination polymer {[Cd(SCN)2(3-Acpy)]}n, where 3-Acpy represents this compound, chalcogen S∙∙∙S bonding plays a crucial role in assembling the one-dimensional polymer chains into a higher-order structure []. This weak interaction, along with intermolecular N–H∙∙∙S hydrogen bonds, contributes to the overall stability and arrangement of the supramolecular architecture [].
Q6: What are the potential antimicrobial activities associated with derivatives of this compound?
A6: Studies have investigated the antimicrobial properties of 1-adamantylthio derivatives of 3-substituted pyridines, including N-acetyl-2-(1-adamantylthio)-3-acetamidopyridine []. This specific derivative, along with others in the study, exhibited promising antigrowth activity against Streptococci bacteria, particularly β-hemolytic Streptococcus group A []. This highlights the potential of modifying the this compound structure for developing new antimicrobial agents.
Q7: Has this compound been investigated for its photochemical properties?
A7: Yes, research dating back several decades explored the photorearrangement of this compound [, ]. While the provided abstracts offer limited information on the specifics of this rearrangement, it underscores the molecule's ability to undergo transformations upon light exposure, a property potentially relevant for photochemical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


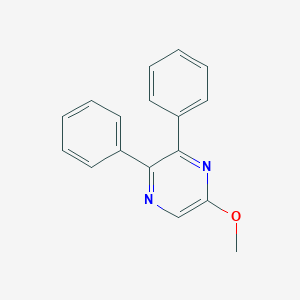

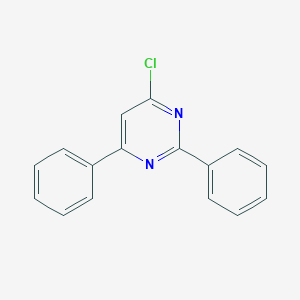
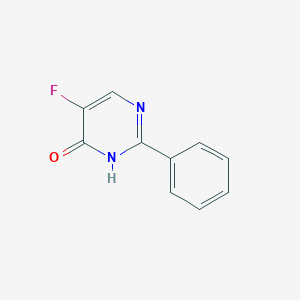
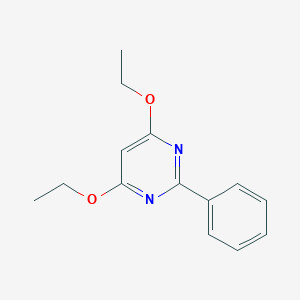
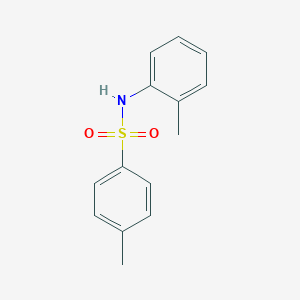

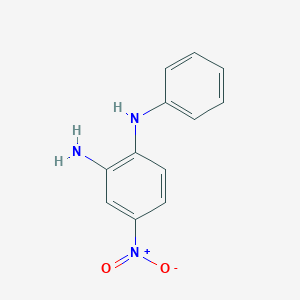
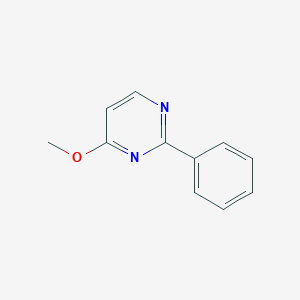
![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B189511.png)

